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Compound of Interest

Compound Name: 2-Tert-butyl-4-iodoaniline

CAS No.: 881057-14-3

Cat. No.: B1280844 Get Quote

In the intricate field of medicinal chemistry, the selection of starting materials is a critical

determinant of synthetic efficiency and the ultimate pharmacological profile of a target

molecule. 2-Tert-butyl-4-iodoaniline is a highly valued precursor, embodying a strategic

combination of structural features that grant chemists precise control over molecular

architecture. Its utility is rooted in the orthogonal reactivity of its three key components: a

nucleophilic amino group, a sterically demanding tert-butyl substituent, and a highly reactive

iodo group positioned for versatile cross-coupling reactions.

The bulky tert-butyl group is not merely a passive substituent; it serves as a "conformational

lock," influencing the molecule's three-dimensional shape to enhance binding affinity and

selectivity for biological targets.[1][2] Furthermore, its steric shield can protect adjacent

functionalities from metabolic degradation, thereby improving a drug candidate's

pharmacokinetic profile.[3] The true synthetic power of this molecule, however, lies in the

carbon-iodine bond at the 4-position. Iodine's high reactivity as a leaving group in palladium-

catalyzed cross-coupling reactions enables the facile construction of carbon-carbon and

carbon-heteroatom bonds under mild conditions, a necessity for the synthesis of complex and

delicate pharmaceutical agents. This guide provides a detailed exploration of 2-tert-butyl-4-
iodoaniline, offering both the theoretical basis and practical protocols for its application in

pharmaceutical research and development.
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A thorough understanding of a reagent's properties is fundamental to its effective and safe use

in the laboratory. The key characteristics of 2-tert-butyl-4-iodoaniline are summarized below.

Property Value Source

IUPAC Name 4-(tert-butyl)-2-iodoaniline [4]

Molecular Formula C₁₀H₁₄IN [4]

Molecular Weight 275.13 g/mol [4]

Appearance Brown to black liquid or solid [5]

Boiling Point 294.2 ± 33.0 °C (Predicted) [5]

Density 1.524 ± 0.06 g/cm³ (Predicted) [5]

pKa 2.86 ± 0.10 (Predicted) [5]

Solubility

Insoluble in water; soluble in

common organic solvents like

ethanol, ether, and chloroform.

[6]

Handling and Safety Precautions
Substituted iodoanilines require careful handling to minimize exposure and ensure laboratory

safety.[7]

General Handling: Use only in a well-ventilated chemical fume hood.[8] Wear appropriate

Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-

resistant gloves.[9] Avoid inhalation of vapors or dust and prevent contact with skin and eyes.

[8][10]

Health Hazards: Iodoanilines can cause skin, eye, and respiratory tract irritation.[7] They

may be harmful if inhaled, swallowed, or absorbed through the skin.[7] Some aniline

derivatives are associated with methemoglobinemia, which can cause cyanosis (a bluish

discoloration of the skin).[7]

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5][8] This

compound is light-sensitive, and proper storage is crucial to prevent degradation.[6][7]
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The Chemist's Rationale: Why Choose 2-Tert-butyl-
4-iodoaniline?
The decision to use this specific precursor is driven by the distinct advantages conferred by its

unique substitution pattern. This rational design is a cornerstone of modern drug discovery,

enabling the synthesis of molecules with tailored properties.

2-tert-butyl-4-iodoaniline

Impact on Pharmaceutical Synthesis & Properties

Key Structural Features
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Caption: Strategic advantages conferred by 2-tert-butyl-4-iodoaniline's functional groups.

The tert-Butyl Group: This bulky group imposes significant steric hindrance, which can be

leveraged to control reactivity at the adjacent amino group and to dictate the preferred

conformation of the final molecule. This conformational rigidity is often crucial for achieving

high-affinity binding to the active site of a target protein, such as a kinase.[11]

The Iodo Group: The C-I bond is the weakest among the carbon-halogen bonds, making it

the most reactive in the oxidative addition step of palladium-catalyzed cross-coupling cycles.

This high reactivity allows for the use of milder reaction conditions, which preserves
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thermally sensitive functional groups elsewhere in the molecule. It is the ideal handle for

introducing molecular complexity.

The Amino Group: The aniline nitrogen serves as a versatile nucleophile and a key hydrogen

bonding element. It can be acylated, alkylated, or used as an anchor point for constructing

heterocyclic ring systems, such as quinazolines and pyrazoles, which are common scaffolds

in many kinase inhibitors.[12][13][14]

Core Application: Palladium-Catalyzed Cross-
Coupling Protocols
The primary utility of 2-tert-butyl-4-iodoaniline is as a substrate in cross-coupling reactions to

form new C-C bonds. Below are detailed protocols for two of the most powerful and relevant

transformations: the Suzuki-Miyaura and Sonogashira couplings.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl
Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the

formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound.[15]

[16] This is a premier method for constructing the biaryl motifs prevalent in many

pharmaceutical agents.
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Objective: To couple 2-tert-butyl-4-iodoaniline with a generic arylboronic acid to synthesize a

4-aryl-2-tert-butylaniline derivative.
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Reagent M.W. Amount Moles (mmol) Equiv.

2-tert-butyl-4-

iodoaniline
275.13 275 mg 1.0 1.0

Arylboronic Acid Varies Varies 1.2 1.2

Pd(PPh₃)₄ 1155.56 58 mg 0.05 0.05

Potassium

Carbonate

(K₂CO₃)

138.21 415 mg 3.0 3.0

1,4-Dioxane - 8 mL - -

Water - 2 mL - -

Step-by-Step Protocol:

Inert Atmosphere Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-
tert-butyl-4-iodoaniline (275 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium

carbonate (415 mg, 3.0 mmol).

Catalyst Addition: Under a gentle stream of nitrogen or argon, add

tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

Solvent Degassing: Add the 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent

mixture should be previously degassed by bubbling with an inert gas for at least 30 minutes.

Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing is critical

for reproducible, high-yielding reactions.

Reaction Execution: Seal the flask and heat the mixture to 90 °C in an oil bath with vigorous

stirring.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

The reaction is typically complete within 4-12 hours.

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and

water (20 mL). Transfer to a separatory funnel and separate the layers.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b1280844?utm_src=pdf-body
https://www.benchchem.com/product/b1280844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous

sodium sulfate (Na₂SO₄), and filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by

flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to

yield the desired biaryl product.

Protocol 2: Sonogashira Coupling for Aryl-Alkyne
Synthesis
The Sonogashira coupling is the most reliable method for forming a C(sp²)-C(sp) bond between

an aryl halide and a terminal alkyne.[17][18] This reaction is invaluable for introducing rigid

alkyne linkers into molecular scaffolds, a common strategy in the design of Type-II kinase

inhibitors.[11] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

[19][20]
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Caption: Interlinked catalytic cycles of the copper-cocatalyzed Sonogashira reaction.

Objective: To couple 2-tert-butyl-4-iodoaniline with a terminal alkyne to form a 2-tert-butyl-4-

(alkynyl)aniline.
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Materials & Reagents:

Reagent M.W. Amount Moles (mmol) Equiv.

2-tert-butyl-4-

iodoaniline
275.13 275 mg 1.0 1.0

Terminal Alkyne Varies Varies 1.1 1.1

PdCl₂(PPh₃)₂ 701.90 14 mg 0.02 0.02

Copper(I) Iodide

(CuI)
190.45 7.6 mg 0.04 0.04

Triethylamine

(Et₃N)
101.19 5 mL - Solvent/Base

Tetrahydrofuran

(THF)
- 5 mL - Solvent

Step-by-Step Protocol:

Inert Atmosphere Setup: To a 25 mL Schlenk flask with a stir bar, add 2-tert-butyl-4-
iodoaniline (275 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04

mmol).

Evacuate and Backfill: Seal the flask, evacuate the atmosphere, and backfill with nitrogen or

argon. Repeat this cycle three times to ensure an inert environment. Causality: The copper(I)

alkynilide intermediate is sensitive to oxidative homocoupling (Glaser coupling) in the

presence of oxygen, which would lead to unwanted alkyne dimers and reduced yield.

Solvent and Reagent Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (5

mL) via syringe. Stir for 5 minutes to dissolve the solids.

Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe at room

temperature.

Reaction Execution: Stir the reaction at room temperature. A gentle exotherm may be

observed. If the reaction is sluggish, it can be gently heated to 40-50 °C.
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Monitoring: Monitor the reaction by TLC. The formation of a triethylammonium iodide salt

precipitate is a visual indicator of reaction progress. Completion is usually achieved in 2-6

hours.

Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the

palladium catalyst and inorganic salts, washing the pad with ethyl acetate (20 mL).

Purification: Concentrate the filtrate under reduced pressure. The triethylamine can be co-

evaporated with toluene. Purify the resulting residue by flash column chromatography on

silica gel (hexane/ethyl acetate) to isolate the pure aryl-alkyne product.

Case Study: A Synthetic Workflow for a Kinase
Inhibitor Scaffold
This workflow illustrates how the previously described protocols can be integrated into a multi-

step synthesis to build a core structure found in many kinase inhibitors.

Caption: Synthetic workflow from the precursor to a heterocyclic kinase inhibitor scaffold.

This hypothetical pathway first utilizes a Sonogashira coupling to install an alkyne. The

resulting intermediate possesses both an amino group and an alkyne in a specific orientation

that can be exploited for a subsequent cyclization reaction (e.g., a Larock indole synthesis or

related cyclization) to form a fused heterocyclic system, a privileged scaffold in pharmaceutical

chemistry.[21]

Conclusion
2-Tert-butyl-4-iodoaniline is more than a simple chemical; it is a strategically designed tool for

molecular construction. The interplay between its sterically influential tert-butyl group and the

synthetically versatile iodoaniline core provides a robust platform for developing complex

pharmaceutical intermediates. The protocols detailed herein for Suzuki-Miyaura and

Sonogashira couplings represent reliable and field-tested methods for leveraging this

precursor's full potential. By understanding the causality behind each procedural step, from the

necessity of an inert atmosphere to the specific role of each reagent, researchers can

confidently and efficiently advance their drug discovery programs, building upon this

foundational block to create the next generation of therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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